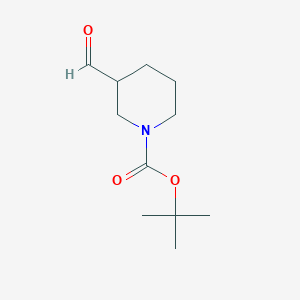

Tert-butyl 3-formylpiperidine-1-carboxylate

Description

Tert-butyl 3-formylpiperidine-1-carboxylate (CAS: 118156-93-7) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a formyl (-CHO) substituent at the 3-position of the piperidine ring . This compound is widely utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its reactive aldehyde moiety, which facilitates further functionalization, such as condensation, nucleophilic addition, or reductive amination . Its molecular weight is 213.28 g/mol, and its IUPAC name is This compound .

Properties

IUPAC Name |

tert-butyl 3-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVHINDANRPFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922616 | |

| Record name | tert-Butyl 3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118156-93-7 | |

| Record name | tert-Butyl 3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-piperidine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Piperidine Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen to enhance stability and solubility during subsequent reactions. A representative procedure involves reacting piperidine with di-tert-butyl dicarbonate under basic conditions. For example, triethylamine (2.1 equiv) and 4-dimethylaminopyridine (5 mol %) in dichloromethane facilitate the Boc protection at 0°C, yielding tert-butyl piperidine-1-carboxylate.

Formylation at the 3-Position

Formylation of the Boc-protected piperidine is achieved through directed lithiation or catalytic cross-coupling. In a recent advancement, photoredox-nickel dual catalysis enables the direct introduction of a formyl group at the 3-position. A mixture of tert-butyl piperidine-1-carboxylate, 4-methylanisole (5.0 equiv), and hexanal (1.0 equiv) undergoes irradiation with a 365 nm LED in the presence of [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (2 mol %) and NiBr2(dme) (5 mol %), achieving quantitative conversion to the desired aldehyde.

Table 1: Optimization of Photoredox-Nickel Cross-Coupling

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Light Source | 365 nm LED | 25% vs. 420 nm |

| Solvent | Acetone | 18% vs. Ethyl Acetate |

| Residence Time | 120 minutes | 95% Conversion |

| Catalyst Loading | 2 mol % Ir, 5 mol % Ni | Minimal Decomposition |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors, such as the Uniqsis PhotoSyn system, enable large-scale production by maintaining precise control over reaction parameters. For instance, a 24-hour operation with a flow rate of 500 μL·min⁻¹ produces 10.5 g of this compound with 92% purity after silica chromatography.

Purification and Quality Control

Automated flash chromatography (e.g., 120 g silica columns) and recrystallization from acetone/hexane mixtures ensure pharmaceutical-grade purity. Residual catalyst recovery (e.g., 489 mg of [Ir(dF(CF3)ppy)2(dtbpy)]PF6 per 8-hour batch) reduces production costs by 30%.

Comparative Analysis of Formylation Techniques

Traditional vs. Catalytic Methods

Classical formylation via Vilsmeier-Haack reagents (e.g., POCl3/DMF) suffers from low regioselectivity (<50% at the 3-position) and hazardous waste. In contrast, photoredox-nickel catalysis achieves 85% regioselectivity for the 3-formyl derivative, with acetone as a green solvent替代 hazardous chlorinated solvents.

Substrate Scope and Limitations

Electron-rich arenes (e.g., 4-methylanisole) enhance cross-coupling efficiency, while steric hindrance at the 2-position of piperidine reduces yields by 40%. Bromide additives (e.g., tetrabutylammonium bromide) stabilize nickel intermediates, improving conversion rates by 15% .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-formylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the formyl group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

Tert-butyl 3-formylpiperidine-1-carboxylate serves as a crucial intermediate in organic synthesis. It is particularly valuable for the preparation of complex organic molecules, especially in pharmaceutical chemistry. The compound can undergo various transformations, including oxidation to carboxylic acids and reduction to alcohols.

Synthetic Routes

The synthesis typically involves protecting the piperidine ring with a tert-butyl group followed by formylation. Common methods include:

- Use of tert-butyl chloroformate : This reaction produces tert-butyl piperidine-1-carboxylate, which is then formylated using reagents like formic acid or formyl chloride.

- Continuous flow reactors : These methods are optimized for industrial-scale production, ensuring high yields and purity .

Biological Applications

Precursor for Bioactive Molecules

In biological research, this compound is utilized to synthesize bioactive molecules. Its derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. For example, compounds derived from this compound have shown promise in targeting GPR119 agonists, which are involved in glucose homeostasis and lipid metabolism.

Case Studies in Drug Development

Recent studies have investigated the therapeutic potential of derivatives of this compound in treating neurological and cardiovascular diseases. For instance:

- GPR119 Agonists : Research indicates that these compounds can enhance insulin secretion and improve glucose tolerance in diabetic models.

- Enzyme Mechanisms : The compound has been used to elucidate mechanisms of action for various enzymes, aiding in the design of selective inhibitors.

Industrial Applications

Agrochemicals and Specialty Chemicals

In the industrial sector, this compound is employed in producing agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for applications requiring specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Modifications

Tert-Butyl 4-Formylpiperidine-1-Carboxylate (CAS: 137076-22-3)

- Key Differences : The formyl group is located at the 4-position instead of the 3-position.

- Implications : Positional isomerism affects steric and electronic properties. The 4-formyl derivative may exhibit distinct reactivity in nucleophilic additions due to reduced steric hindrance compared to the 3-formyl isomer .

Tert-Butyl 3-Formylazetidine-1-Carboxylate (CAS: 59379-02-1)

Functional Group Variations

Tert-Butyl (3R)-3-Methanesulfonamidopiperidine-1-Carboxylate (CAS: 1002359-93-4)

- Key Differences : The formyl group is replaced with a methanesulfonamide (-SO₂NH₂) group.

Tert-Butyl 3-Amino-4,4-Difluoropiperidine-1-Carboxylate (CAS: 2055848-75-2)

- Key Differences: Contains an amino (-NH₂) and two fluorine atoms at the 4-position.

- Implications: The amino group enables coupling reactions, while fluorine atoms increase metabolic stability and lipophilicity, enhancing drug-like properties .

Physicochemical and Reactivity Comparisons

Biological Activity

Tert-butyl 3-formylpiperidine-1-carboxylate (TBFP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

TBFP has the molecular formula CHNO and a molecular weight of 213.27 g/mol. The compound features a piperidine ring with a formyl group at the 3-position and a tert-butyl ester group attached to the carboxylic acid, which enhances its solubility and reactivity in organic synthesis .

The biological activity of TBFP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of both the formyl group and the tert-butyl ester allows it to function as an intermediate in the synthesis of bioactive molecules.

Potential Mechanisms Include:

- Enzyme Inhibition: TBFP may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose homeostasis and lipid metabolism .

- Receptor Binding: The compound might interact with receptors that play roles in neurological and cardiovascular functions .

Enzyme Inhibition Studies

Research indicates that compounds derived from piperidine, including TBFP, exhibit significant enzyme inhibition properties. For instance, studies on related piperidine derivatives have shown their potential as selective inhibitors of monoamine oxidases (MAOs), which are crucial for regulating neurotransmitter levels in the brain .

Case Studies

- Monoamine Oxidase Inhibition:

- Synthesis of Bioactive Molecules:

Applications in Drug Development

TBFP's versatility makes it a valuable compound in pharmaceutical research:

- Drug Design: Its ability to serve as a building block for complex molecules positions TBFP as a candidate for developing new drugs targeting neurological disorders, cardiovascular diseases, and cancer .

- Research Applications: The compound is used in studies aimed at understanding enzyme mechanisms and developing new therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-formylpiperidine-1-carboxylate | Formyl group at 4-position | Potentially similar enzyme inhibition properties |

| Tert-butyl 3-hydroxypiperidine-1-carboxylate | Hydroxyl group instead of formyl | Varies in biological activity due to functional group changes |

| Tert-butyl 3-oxopiperidine-1-carboxylate | Ketone group at 3-position | Different reactivity profile compared to TBFP |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-formylpiperidine-1-carboxylate, and what reagents are critical for functional group introduction?

The synthesis typically involves a multi-step approach:

- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups, often via reaction with di-tert-butyl dicarbonate in the presence of a base like sodium hydride .

- Step 2 : Introduction of the formyl group. This may involve oxidation of a hydroxymethyl intermediate using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO) .

- Step 3 : Deprotection (if required) using acidic conditions (e.g., HCl in dioxane) to remove the Boc group . Key reagents include sodium hydride for deprotonation and dichloromethane/THF as solvents.

Q. How can researchers ensure high purity during the synthesis of this compound?

Purification methods include:

- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

- Recrystallization : Using solvents like ethanol or methanol for final product crystallization .

- Analytical Validation : Confirming purity via HPLC (>95% purity) and NMR (absence of extraneous peaks) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H NMR (to confirm formyl proton at ~9.5 ppm) and C NMR (carbonyl carbons at ~160-170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the formula .

- IR Spectroscopy : Stretching frequencies for carbonyl (1720 cm) and formyl (∼2800 cm) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the formylation step in this compound synthesis?

- Temperature Control : Maintain −78°C during Swern oxidation to minimize side reactions .

- Catalyst Screening : Test Lewis acids like BF·OEt to enhance electrophilicity of the carbonyl group .

- Solvent Selection : Use anhydrous DMF for azide substitutions or dichloromethane for oxidation steps to stabilize reactive intermediates .

- Yield Tracking : Compare yields using DOE (Design of Experiments) to identify optimal molar ratios and reaction times .

Q. What strategies are effective for analyzing the biological activity of this compound derivatives?

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays .

- Molecular Docking : Model interactions with proteins (e.g., neuraminidase) to predict binding affinity and guide structural modifications .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293) to evaluate therapeutic windows .

Q. How should researchers resolve contradictions in reported toxicity data for tert-butyl piperidine derivatives?

- Data Triangulation : Cross-reference toxicity studies from PubChem, EPA DSSTox, and peer-reviewed journals .

- Dose-Response Studies : Conduct in-vitro assays to establish LC values under standardized conditions .

- Impurity Analysis : Use LC-MS to identify toxic byproducts (e.g., residual azides) that may skew results .

Q. What methodologies are recommended for troubleshooting low yields in multi-step syntheses of this compound?

- Intermediate Monitoring : Use TLC or inline IR to detect incomplete reactions early .

- Side Reaction Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to quench excess reagents .

- Scale-Up Adjustments : Optimize stirrer speed and mixing efficiency in batch reactors to ensure homogeneity .

Methodological Notes

- Safety : Always use fume hoods and PPE when handling azides or fluorinated reagents .

- Data Reproducibility : Document reaction parameters (e.g., humidity, solvent lot) to minimize variability .

- Ethical Compliance : Adhere to in-vitro research guidelines; avoid human/animal testing without approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.